1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl and vinyl group.
Preparation Methods
The synthesis of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and consistent quality .
Chemical Reactions Analysis
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine include other piperazine derivatives such as:
- 1-Ethyl-4-(4-methylpyridin-2-yl)piperazine
- 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine
- 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine These compounds share structural similarities but differ in their substitution patterns, which can affect their chemical reactivity and biological activity. The unique combination of substituents in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C14H21N3/c1-4-13-11-15-14(10-12(13)3)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3 |
InChI Key |
JXYJTHMOEAJEOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C=C |
Origin of Product |
United States |
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